Ethyl 2-fluoro-3-oxopentanoate: A Comprehensive Technical Guide
Ethyl 2-fluoro-3-oxopentanoate: A Comprehensive Technical Guide
CAS Number: 759-67-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ethyl 2-fluoro-3-oxopentanoate, a key fluorinated building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of pharmaceutical agents.
Chemical Properties and Specifications
Ethyl 2-fluoro-3-oxopentanoate is a colorless to pale yellow liquid.[1] Its chemical structure incorporates a fluorine atom at the alpha position to both a ketone and an ester functional group, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[2]
Table 1: Physicochemical Properties of Ethyl 2-fluoro-3-oxopentanoate
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₁FO₃ | [3][4][5] |
| Molecular Weight | 162.16 g/mol | [3][4][5] |
| CAS Number | 759-67-1 | [3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 105-107 °C at 32 Torr; 191.7 °C at 760 mmHg | [6][7] |
| Density | 1.077 g/cm³ | [7] |
| Refractive Index | 1.398 | [7] |
| Flash Point | 68.2 °C | [7] |
| pKa (Predicted) | 9.14 ± 0.46 | [2] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [2] |
Spectroscopic Characterization
Detailed spectroscopic data is crucial for the unambiguous identification and quality control of Ethyl 2-fluoro-3-oxopentanoate. While raw spectral data is not always publicly accessible, the following provides a summary of available information and where to find it.
Table 2: Spectroscopic Data Summary for Ethyl 2-fluoro-3-oxopentanoate
| Technique | Data Availability | Source(s) |
| ¹H NMR | Data available in spectral databases. | [7] |
| ¹³C NMR | Data available in spectral databases. | [3][7] |
| Mass Spectrometry (MS) | GC-MS data available in spectral databases. | [3] |
| Infrared Spectroscopy (IR) | Vapor phase IR spectra available in spectral databases. | [3] |
Note: Researchers can typically access these spectra through chemical data providers like SpectraBase or by requesting a Certificate of Analysis from a commercial supplier.
Synthesis of Ethyl 2-fluoro-3-oxopentanoate
The primary synthetic route to Ethyl 2-fluoro-3-oxopentanoate is a Claisen-type condensation reaction between ethyl 2-fluoroacetate and propanoyl chloride.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol is adapted from established synthetic methods.
Materials:
-
Ethyl fluoroacetate (B1212596)
-
Propanoyl chloride
-
Sodium hydride (NaH)
-
Isopropyl ether
-
Ice water
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
5% Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a 2 L three-necked flask under a nitrogen atmosphere, add 1.2 L of isopropyl ether and approximately 44 g of sodium hydride. Stir the suspension at room temperature.
-
Slowly add 106 g of ethyl fluoroacetate to the reaction mixture over a period of 3 hours.
-
Cool the reaction system to 0°C using an ice bath.
-
Slowly add 95 g of propanoyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.
-
Continue stirring the reaction at this temperature for approximately 12 hours to complete the reaction.
-
Quench the reaction by adding 0.5 L of ice water with thorough stirring.
-
Neutralize the reaction mixture by adjusting the pH to 7 with a 5% NaOH solution, followed by a 5% HCl solution.
-
Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure Ethyl 2-fluoro-3-oxopentanoate.
Chemical Reactivity and Applications
The presence of the ketone, ester, and α-fluoro group makes Ethyl 2-fluoro-3-oxopentanoate a versatile intermediate for various chemical transformations.
General Reactivity
-
Enolate Formation: The acidic α-proton can be removed by a base to form a nucleophilic enolate, which can participate in alkylation and other carbon-carbon bond-forming reactions.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol.
-
Cyclization Reactions: It is a key precursor for the synthesis of various heterocyclic compounds.
Application in Pharmaceutical Synthesis: Voriconazole Intermediate
A primary application of Ethyl 2-fluoro-3-oxopentanoate is in the synthesis of the broad-spectrum antifungal agent, Voriconazole. It serves as a starting material for the construction of the core pyrimidine (B1678525) ring of the drug.
This protocol describes the cyclization reaction to form a key pyrimidine intermediate.
Materials:
-
Ethyl 2-fluoro-3-oxopentanoate (or methyl ester analog)
-
Sodium methoxide (B1231860) solution (30% in methanol)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
Procedure:
-
Pass ammonia gas through a solution of 88.9 g (0.6 mol) of methyl 2-fluoro-3-oxovalerate in 130 mL of formamide, maintaining the temperature below 50°C, until saturation (approx. 1 hour).
-
Remove residual ammonia by purging with nitrogen and applying a vacuum.
-
Add the reaction solution dropwise to 450 mL of a 30% sodium methoxide solution in methanol at 50°C.
-
Add an additional 50 mL of formamide and heat the mixture at 50°C for 3 hours.
-
Evaporate the volatile components under vacuum.
-
Add water to the residue and adjust the pH to 6 with HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Evaporate the ethyl acetate to yield the crude product.
-
Recrystallize the crude product from cold acetone to obtain pure 6-ethyl-5-fluoropyrimidin-4-ol.
Safety and Handling
Ethyl 2-fluoro-3-oxopentanoate should be handled in a well-ventilated area, preferably in a fume hood.[6] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent the formation of aerosols. Store the compound in a tightly sealed container in a cool, dry place.[6]
Conclusion
Ethyl 2-fluoro-3-oxopentanoate is a strategically important fluorinated building block with significant applications in the pharmaceutical industry, most notably in the synthesis of Voriconazole.[6][8] Its unique chemical structure allows for a range of chemical transformations, making it a valuable tool for medicinal chemists and drug development professionals. The detailed synthetic protocols provided in this guide serve as a valuable resource for researchers working with this versatile compound.
References
- 1. rsc.org [rsc.org]
- 2. guidechem.com [guidechem.com]
- 3. Ethyl 2-fluoro-3-oxopentanoate | C7H11FO3 | CID 13623512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ekwan.github.io [ekwan.github.io]
- 5. scbt.com [scbt.com]
- 6. nbinno.com [nbinno.com]
- 7. Ethyl 2-fluoro-3-oxopentanoate, CAS No. 759-67-1 - iChemical [ichemical.com]
- 8. nbinno.com [nbinno.com]


